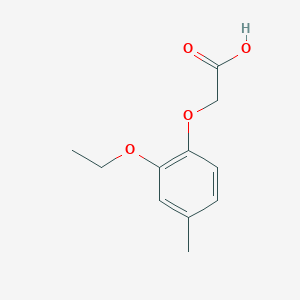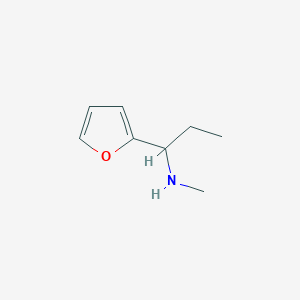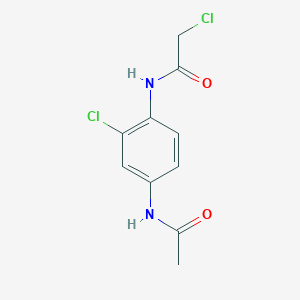![molecular formula C14H17NO2S B3162477 4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 878667-98-2](/img/structure/B3162477.png)
4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with cyclohexylmethyl bromide in the presence of a base such as sodium hydride in tetrahydrofuran (THF) . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Acyl chlorides and their derivatives.
Scientific Research Applications
4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to downstream effects on cellular processes and pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be compared with other similar compounds such as:
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: This compound has a methyl group instead of a cyclohexylmethyl group, which can affect its reactivity and biological activity.
4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid:
4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: The benzyl group can enhance the compound’s ability to interact with aromatic systems in biological targets.
These comparisons highlight the unique structural features of this compound and its potential advantages in various research applications.
Properties
IUPAC Name |
4-(cyclohexylmethyl)thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c16-14(17)12-8-13-11(6-7-18-13)15(12)9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCHVYGTKMISKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C3=C(C=C2C(=O)O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B3162413.png)
![3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3162416.png)




![5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B3162447.png)
![[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid](/img/structure/B3162454.png)

![5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3162469.png)
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B3162482.png)

![2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine](/img/structure/B3162512.png)
